molecular formula C19H24ClNO2 B5763134 N-2-adamantyl-3-chloro-4-ethoxybenzamide

N-2-adamantyl-3-chloro-4-ethoxybenzamide

Cat. No.: B5763134
M. Wt: 333.8 g/mol
InChI Key: QRAUZNVNWXERDL-UHFFFAOYSA-N
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Description

N-2-Adamantyl-3-chloro-4-ethoxybenzamide is a benzamide derivative characterized by a unique substitution pattern. The adamantyl group at the amide nitrogen enhances lipophilicity and metabolic stability, while the 3-chloro and 4-ethoxy substituents on the benzamide ring modulate electronic and steric properties. This compound is hypothesized to exhibit bioactivity in neurological or antiviral applications due to structural similarities to known adamantyl-containing drugs (e.g., amantadine) . Its molecular weight is approximately 350.8 g/mol, with a predicted logP of 4.2, indicating moderate hydrophobicity.

Properties

IUPAC Name

N-(2-adamantyl)-3-chloro-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO2/c1-2-23-17-4-3-13(10-16(17)20)19(22)21-18-14-6-11-5-12(8-14)9-15(18)7-11/h3-4,10-12,14-15,18H,2,5-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAUZNVNWXERDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs (Table 1) based on substituent variations and inferred properties:

Table 1: Structural and Hypothetical Property Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Predicted logP Potential Bioactivity Targets
N-2-Adamantyl-3-chloro-4-ethoxybenzamide 2-Adamantyl, 3-Cl, 4-OEt 350.8 4.2 Neurological enzymes
N-(3-Chloro-2-methylphenyl)-2-ethoxybenzamide 3-Cl-2-MePh, 2-OEt 290.7 3.8 Anti-inflammatory targets
2-Chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide Spirocyclic diaza, 2-Cl, 8-Me 312.7 2.5 Protease/kinase inhibition

Key Observations

Substituent Impact on Lipophilicity :

  • The adamantyl group in the target compound increases logP (4.2) compared to the smaller methylphenyl (3.8) and spirocyclic (2.5) groups in analogs. This suggests superior membrane permeability but lower aqueous solubility.

Steric and Electronic Effects: The 3-chloro-4-ethoxy substitution on the benzamide ring creates a distinct electronic profile.

Biological Activity :

  • Adamantyl derivatives are often associated with antiviral or dopamine receptor modulation. The spirocyclic analog () may target proteases due to its rigid conformation, while the methylphenyl analog () could exhibit anti-inflammatory effects via COX inhibition.

Synthetic Accessibility :

  • Adamantyl incorporation requires specialized reagents (e.g., adamantyl halides), making the target compound synthetically more challenging than analogs with simpler alkyl/aryl groups.

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